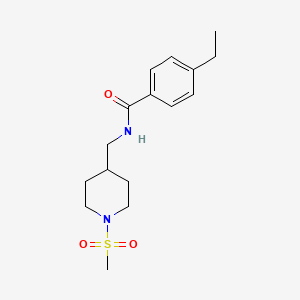

4-ethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-ethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide" is a derivative of benzamide with potential pharmacological properties. Benzamide derivatives have been extensively studied due to their diverse biological activities, including anti-acetylcholinesterase, neuroleptic, and cardiac electrophysiological activities. These compounds often feature a piperidine or piperazine moiety linked to a benzamide group, with various substitutions that significantly influence their biological activities .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the introduction of substituents to the benzamide core and the piperidine or piperazine ring. For instance, the synthesis of potent anti-acetylcholinesterase inhibitors involves substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide, which enhances activity . Similarly, the synthesis of neuroleptic agents involves the replacement of functional groups, such as the sulfamoyl group with a sulfonamido group, to increase dopamine receptor blockade potency . The synthesis of a GlyT-1 inhibitor involved optimizing the benzamide and central ring components . Additionally, the synthesis of a carbon-14 labeled benzamide derivative was achieved through an aryllithium reaction with carbon dioxide .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a piperidine or piperazine ring and the type of substituents on the benzamide moiety play a significant role in the interaction with biological targets. For example, the introduction of a 4-ethylphenyl group in a benzamide derivative showed excellent inhibitory activity against butyrylcholinesterase, which is a target for Alzheimer's disease therapy . The molecular docking studies of these compounds can provide insights into their potential therapeutic effects .

Chemical Reactions Analysis

Benzamide derivatives undergo various chemical reactions during their synthesis and interaction with biological targets. The introduction of substituents to the benzamide core is a common reaction, which can significantly alter the compound's pharmacological profile. For example, the introduction of a methylsulfonyl group can lead to compounds with cardiac electrophysiological activity, indicating that specific functional groups are essential for producing desired biological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are essential for the pharmacokinetics and pharmacodynamics of the compounds. For instance, the solubility and stability of the compound can affect its absorption and distribution in the body, while its reactivity can influence its metabolism and excretion .

Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibition

A study on piperidine derivatives, closely related to 4-ethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, revealed their potent anti-acetylcholinesterase (anti-AChE) activity. Introducing a bulky moiety and an alkyl or phenyl group at specific positions significantly enhanced their inhibitory activity against AChE, highlighting their potential as antidementia agents (Sugimoto et al., 1990).

Gastrointestinal Motility Enhancement

Benzamide derivatives with a piperidin-4-ylmethyl group have been synthesized and evaluated for their effects on gastrointestinal motility. Certain derivatives demonstrated the ability to accelerate gastric emptying and increase defecation frequency, indicating potential as prokinetic agents with reduced side effects due to their selectivity for serotonin 4 (5-HT4) receptors (Sonda et al., 2004).

Na+/H+ Antiporter Inhibition

Research on benzoylguanidines as Na+/H+ exchanger inhibitors for potential use in acute myocardial infarction treatment has shown that certain substitutions, including the methylsulfonyl group, play a crucial role in the compounds' potency. The development compound, a specific NHE-1 subtype inhibitor, demonstrated cardioprotective effects in preclinical studies (Baumgarth et al., 1997).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, which share structural similarities with 4-ethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, were synthesized and evaluated for their cardiac electrophysiological activity. Some compounds showed potential as selective class III agents for treating reentrant arrhythmias (Morgan et al., 1990).

Antioxidant and Anticholinesterase Activity

A study on sulfonyl hydrazone compounds incorporating piperidine rings demonstrated significant antioxidant and anticholinesterase activities. These findings suggest potential therapeutic applications in conditions where oxidative stress and cholinesterase inhibition are beneficial (Karaman et al., 2016).

Eigenschaften

IUPAC Name |

4-ethyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-3-13-4-6-15(7-5-13)16(19)17-12-14-8-10-18(11-9-14)22(2,20)21/h4-7,14H,3,8-12H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZGGTMNIIHWDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethylpyrrolidin-2-yl)methyl]urea](/img/structure/B2500284.png)

![2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2500285.png)

![3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2500288.png)

![4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2500289.png)

![3-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane](/img/structure/B2500292.png)

![2-(2-Hydroxyethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2500295.png)

![3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2500296.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2500298.png)

![6-(4-chlorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2500303.png)